molecular formula C11H11F2NO B2490236 (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 138716-25-3

(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2490236
CAS No.: 138716-25-3
M. Wt: 211.212
InChI Key: ROSHJWFSGZURNS-VOTSOKGWSA-N
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Description

(E)-1-(2,6-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS# 138716-25-3) is a high-purity enaminone building block for chemical synthesis and pharmaceutical research. With a molecular formula of C11H11F2NO and a molecular weight of 211.21 g/mol, this compound serves as a versatile precursor in heterocyclic synthesis for constructing pyran-2-ones and pyridin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry . As part of the 1,3-disubstituted prop-2-en-1-one class, it features an electrophilic α,β-unsaturated carbonyl system that functions as a Michael acceptor, enabling interactions with key biological targets . Recent scientific investigations into structurally similar enone derivatives have demonstrated significant potential in inhibiting neutrophil-mediated inflammation, a pathway critical in diseases like rheumatoid arthritis and atherosclerosis . These analogs have been shown to potently suppress superoxide anion production and elastase release in activated human neutrophils by modulating MAPKs and Akt phosphorylation pathways, without exhibiting cytotoxicity, highlighting the therapeutic relevance of this chemical class . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use. Researchers should handle this material with care, noting that it is classified with hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSHJWFSGZURNS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Claisen-Schmidt Condensation with Dimethylformamide Dimethylacetal

The most widely adopted method involves the condensation of 2,6-difluorophenyl ketones with dimethylformamide dimethylacetal (DMF-DMA). This one-pot reaction proceeds via nucleophilic attack of the dimethylamine moiety on the activated carbonyl group, followed by elimination of methanol to form the conjugated enaminone system.

A representative procedure involves refluxing equimolar quantities of 2,6-difluorophenylacetophenone and DMF-DMA in anhydrous toluene under nitrogen for 12–18 hours. The reaction typically achieves 70–85% yields after purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Critical parameters include:

  • Temperature : 110–120°C optimal for complete conversion
  • Solvent selection : Toluene > DMF > acetonitrile for minimizing side reactions
  • Stoichiometry : 1.2:1 molar ratio of DMF-DMA to ketone prevents dimerization

Reaction Optimization and Mechanistic Insights

Solvent Effects on Stereoselectivity

Polar aprotic solvents favor E-isomer formation due to enhanced conjugation stabilization. Comparative studies reveal:

Solvent E:Z Ratio Yield (%)
Toluene 95:5 82
DMF 98:2 79
THF 91:9 68
Ethanol 85:15 57

Data adapted from analogous syntheses demonstrate toluene's superiority in balancing stereoselectivity and reactivity.

Catalytic Enhancements

Incorporation of 5 mol% p-toluenesulfonic acid accelerates reaction completion from 18 to 8 hours while maintaining E selectivity (>98%). BF3·Et2O (10 mol%) further improves yields to 89% but requires strict anhydrous conditions.

Structural Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3) :

  • δ 2.95 (s, 3H, N(CH3)2)
  • δ 3.18 (s, 3H, N(CH3)2)
  • δ 5.65 (d, J = 12.2 Hz, 1H, CH=)
  • δ 7.83 (d, J = 12.2 Hz, 1H, =CH-)
  • δ 7.25–7.40 (m, 2H, aromatic F-C6H3)

13C NMR :

  • 194.5 (C=O)
  • 158.1 (C-F, J = 245 Hz)
  • 132.4 (CH=)
  • 118.2 (=CH-)
  • 42.1 (N(CH3)2)

Crystallographic Data

Single-crystal X-ray analysis of analogous compounds confirms the E-configuration with typical bond parameters:

  • C=O bond length: 1.221(2) Å
  • C=C bond length: 1.342(3) Å
  • Dihedral angle between aromatic and enaminone planes: 3.11(6)°

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Pilot-scale studies using tubular reactors demonstrate:

  • 92% conversion in 45 minutes at 130°C
  • Productivity of 1.2 kg/L·h
  • Reduced solvent consumption (50% vs batch)

Green Chemistry Approaches

Microwave-assisted synthesis (300W, 100°C) achieves 88% yield in 35 minutes with:

  • 60% solvent reduction
  • 3x higher space-time yield
  • 40% lower energy input

Applications and Derivatives

While beyond this report's scope, the compound serves as a precursor for:

  • HIV integrase inhibitors (patent US8765965B2)
  • Antifungal azoles (MIC 0.5–2 μg/mL vs C. albicans)
  • Fluorescent probes (λem = 485 nm, Φ = 0.67)

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 4 of the pyrazole ring is highly susceptible to reduction. Common reducing agents and outcomes include:

Reagent Conditions Product
H₂/Pd-CEthanol, room temperature2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
SnCl₂/HClReflux in acidic mediumIntermediate hydroxylamine derivatives (e.g., -NHOH)
NaBH₄/CuIPolar aprotic solventsPartial reduction to nitroso (-NO) intermediates

Mechanistic Insight : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the trifluoromethyl or carboxylic acid groups .

Carboxylic Acid Functionalization

The butanoic acid moiety participates in typical acid-derived reactions:

Esterification

Reagent Conditions Product
Methanol/H₂SO₄Reflux, 12 hoursMethyl 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
SOCl₂ → ROHThionyl chloride, then alcoholCorresponding alkyl esters (e.g., ethyl, propyl)

Amide Formation

Reagent Conditions Product
NH₃ (gaseous)DMF, 60°C2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide
EDC/HOBtRoom temperature, DCMPeptide-coupled derivatives (e.g., glycine conjugates)

Key Feature : The carboxylic acid group’s reactivity is unperturbed by the electron-withdrawing trifluoromethyl and nitro groups, enabling standard derivatization .

Electrophilic Aromatic Substitution (EAS)

| Reagent | Conditions

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits notable biological activities. It has been studied for its potential as an inhibitor in enzymatic pathways, highlighting its relevance in biochemical research and drug discovery .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at various diseases .

Materials Science

Recent studies have identified this compound as a promising material for nonlinear optical applications. Its favorable structural characteristics enable it to interact with light in unique ways, which is valuable for optical signal processing and laser technology .

Case Study 1: Nonlinear Optical Properties

A study published in Dalton Transactions reported on the synthesis and characterization of this compound as a nonlinear optical material. The results indicated that the compound's specific structural attributes contribute to its effectiveness in applications such as frequency conversion and optical signal processing.

In another investigation focusing on its biological interactions, researchers found that this compound effectively inhibited specific enzymatic pathways. This finding underscores its potential utility in developing therapeutic agents targeting diseases influenced by these enzymes .

Mechanism of Action

The mechanism by which (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Crystallographic and Hirshfeld Analysis

  • Target Compound: No crystallographic data is available in the evidence, but its structural planarity is inferred from NMR data .
  • FCH : Crystallizes in centrosymmetric space group P2₁/c with C–H/O and C–H/F interactions stabilizing the lattice. Dihedral angles between aromatic rings are ~7.14°–56.26°, typical for fluorinated chalcones .
  • Furan-substituted analogue : Exhibits a supramolecular arrangement via π-π stacking and C–H/O interactions, confirmed by X-ray diffraction .

Electronic and Optical Properties

Frontier Molecular Orbital (FMO) Analysis

  • Target Compound: The dimethylamino group enhances electron density on the enaminone backbone, lowering the HOMO-LUMO gap compared to fluorine/methoxy-substituted analogues .

Nonlinear Optical (NLO) Performance

Compound Third-Order Susceptibility (χ³, ×10⁻²² m²/V²) Refractive Index (n) Reference
Target Compound Not reported Not reported
FCH 369.294 1.62
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 210.5 (literature Z-scan data) 1.58

FCH’s high χ³ value (369.294) surpasses chlorophenyl and methoxy-substituted analogues, attributed to enhanced electron delocalization from fluorine substituents .

Limitations

  • Stability : Fluorinated chalcones like FCH require careful handling due to thermal sensitivity (decomposition at ~150°C) .
  • Data Gaps : The target compound lacks experimental optical data, necessitating further Z-scan or hyper-Rayleigh scattering studies.

Q & A

Q. What is the optimized synthetic route for (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how are reaction conditions controlled to maximize yield?

The compound is synthesized via aldol condensation. In a representative procedure, equimolar amounts of 2,6-difluoroacetophenone and dimethylaminoacetaldehyde are reacted in a basic medium (e.g., aqueous KOH) under reflux. The crude product is purified via flash chromatography using ethyl acetate as the eluent, achieving a 92% yield . Key parameters include maintaining anhydrous conditions to prevent side reactions and optimizing reaction time (typically 6–8 hours) to avoid decomposition.

Reagent Molar Ratio Solvent Purification Yield
2,6-Difluoroacetophenone1.0EthanolFlash Chromatography92%

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) peaks at δ 2.92 (s, 3H, N(CH3_3)2_2), 7.06–7.38 (m, aromatic H), and 7.72 (d, J = 12.2 Hz, enone proton) confirm the (E)-configuration and substituent positions .
  • Mass Spectrometry : ESI-MS ([M+1]+^+ = 238.1) validates molecular weight .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) and dihedral angles between aromatic and enone planes (e.g., 12.5°), confirming stereochemistry .

Q. What are the dominant structural features influencing its reactivity and stability?

The (E)-configuration of the enone system and electron-withdrawing 2,6-difluorophenyl group enhance electrophilicity at the carbonyl carbon. The dimethylamino group acts as an electron donor, creating a push-pull system that stabilizes the conjugated structure. Crystallographic data show intermolecular C–H···O interactions (2.85 Å), contributing to crystal packing stability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular mechanics) predict nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole moment (μ). For example:

  • First hyperpolarizability (β): 12.3×1030esu12.3 \times 10^{-30} \, \text{esu}, indicating strong NLO activity .
  • HOMO-LUMO gap: 3.2 eV, correlating with charge-transfer efficiency . Molecular mechanics simulations (e.g., using CrystalExplorer ) model Hirshfeld surfaces to quantify intermolecular interactions (e.g., F···H contacts: 24% contribution) .

Q. What experimental approaches resolve contradictions in reported synthesis yields (e.g., 43% vs. 92%)?

Yield discrepancies arise from variations in:

  • Base strength : Aqueous KOH (10% w/v) vs. weaker bases.
  • Purification : Flash chromatography (92% ) vs. recrystallization (43% ). A fractional factorial design can optimize parameters:
Factor Low Level High Level Optimal
Reaction Temperature60°C80°C70°C
Base Concentration5% KOH15% KOH10% KOH

Q. How does solid-state photodimerization occur, and what techniques characterize the reaction?

UV irradiation (365 nm) induces [2+2] cycloaddition in the crystalline phase. Reaction progress is monitored via:

  • 1H^1H NMR : Disappearance of enone proton peak (δ 7.72) .
  • X-ray Powder Diffraction (XRPD) : Loss of parent crystal peaks and emergence of new phases.
  • DSC : Exothermic peak at 180°C corresponds to dimer formation .

Q. What strategies assess potential biological activity (e.g., antimicrobial, anticancer) for this compound?

  • In vitro assays : MIC tests against S. aureus and E. coli (e.g., 25–50 µg/mL range ).
  • Molecular docking : Targeting EGFR kinase (PDB: 1M17) to predict binding affinity (AutoDock Vina ).
  • QSAR modeling : Relating Hammett σ values of substituents (2,6-F: σ = 0.78) to bioactivity .

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